molecular formula C17H14N2O2 B12534180 1-(Diphenylmethyl)-1,3-dihydropyrimidine-2,4-dione CAS No. 697237-44-8

1-(Diphenylmethyl)-1,3-dihydropyrimidine-2,4-dione

Cat. No.: B12534180
CAS No.: 697237-44-8
M. Wt: 278.30 g/mol
InChI Key: XKYBWMWINUDREB-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-1,3-dihydropyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom of a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-1,3-dihydropyrimidine-2,4-dione typically involves the condensation of benzaldehyde with urea in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product. Common catalysts used in this reaction include acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, respectively.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a suitable catalyst, allowing for the efficient and scalable synthesis of the compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-1,3-dihydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidine derivatives.

    Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

1-(Diphenylmethyl)-1,3-dihydropyrimidine-2,4-dione has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-1,3-dihydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydropyrimidine-2,4-dione: Lacks the diphenylmethyl group, resulting in different chemical and biological properties.

    Diphenylmethylamine: Contains the diphenylmethyl group but lacks the pyrimidine ring, leading to distinct reactivity and applications.

    Pyrimidine-2,4-dione: A simpler analog without the diphenylmethyl group, used in different contexts.

Uniqueness

1-(Diphenylmethyl)-1,3-dihydropyrimidine-2,4-dione is unique due to the presence of both the diphenylmethyl group and the dihydropyrimidine ring. This combination imparts specific chemical reactivity and potential biological activities that are not observed in its simpler analogs.

Properties

CAS No.

697237-44-8

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

1-benzhydrylpyrimidine-2,4-dione

InChI

InChI=1S/C17H14N2O2/c20-15-11-12-19(17(21)18-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16H,(H,18,20,21)

InChI Key

XKYBWMWINUDREB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=CC(=O)NC3=O

Origin of Product

United States

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